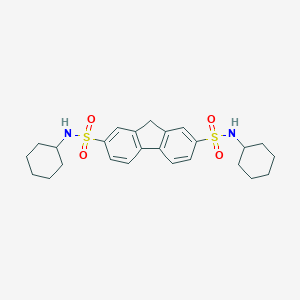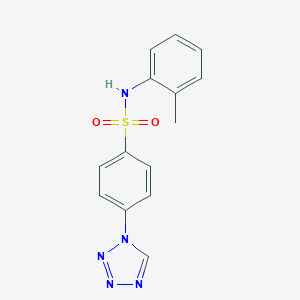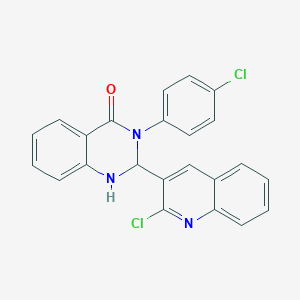![molecular formula C16H20N2O4S2 B299557 2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonyl-Dapsone (MSD), is a sulfone derivative that has been widely used in scientific research due to its unique chemical properties. MSD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.
科学的研究の応用
MSD has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of MSD is as a sulfone antibiotic, which has been shown to be effective against a variety of bacteria, including Mycobacterium tuberculosis. MSD has also been used as an antiprotozoal agent, with studies showing its efficacy against Plasmodium falciparum and Toxoplasma gondii. In addition, MSD has been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of MSD is not fully understood, but it is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. This inhibition leads to a depletion of folic acid, which is essential for the growth and survival of bacteria and protozoa.
Biochemical and Physiological Effects:
MSD has a variety of biochemical and physiological effects, including anti-inflammatory properties and the ability to inhibit the growth of bacteria and protozoa. In addition, MSD has been shown to have immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using MSD in lab experiments is its broad spectrum of activity against bacteria and protozoa. In addition, MSD has been shown to have anti-inflammatory properties, making it a valuable tool for studying autoimmune diseases. However, one of the limitations of using MSD is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving MSD. One area of interest is the development of new analogs of MSD with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of MSD and its potential use in the treatment of autoimmune diseases. Finally, there is a need for more research on the potential use of MSD as an antiprotozoal agent, particularly in the treatment of neglected tropical diseases such as leishmaniasis and Chagas disease.
Conclusion:
In conclusion, MSD is a sulfone derivative that has a variety of scientific research applications due to its unique chemical properties. MSD has been shown to have a broad spectrum of activity against bacteria and protozoa, as well as anti-inflammatory properties and immunomodulatory effects. While there are limitations to its use in certain experimental settings, MSD remains a valuable tool for studying various biological systems.
合成法
The synthesis of MSD involves the reaction of 2-methyl-4-nitroaniline with methylsulfonyl chloride to form 2-methyl-4-nitro-N-methylsulfonylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form MSD. The overall synthesis method is shown in Figure 1.
特性
分子式 |
C16H20N2O4S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-7-5-6-8-14(11)17-24(21,22)15-10-9-12(2)16(13(15)3)18-23(4,19)20/h5-10,17-18H,1-4H3 |
InChIキー |
ALTVJKJFTGQOFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)



![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)